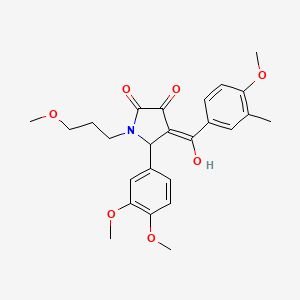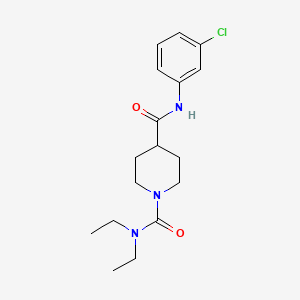
2-(2,6-dimethyl-4-morpholinyl)-N-(4-ethoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,6-dimethyl-4-morpholinyl)-N-(4-ethoxyphenyl)acetamide, also known as EMD 281014, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. EMD 281014 is a selective antagonist of the AMPA receptor, which is a subtype of glutamate receptor that plays a crucial role in synaptic plasticity and memory formation.
Wissenschaftliche Forschungsanwendungen
2-(2,6-dimethyl-4-morpholinyl)-N-(4-ethoxyphenyl)acetamide 281014 has been extensively studied for its potential therapeutic applications in various neurological disorders such as epilepsy, stroke, and traumatic brain injury. The selective antagonism of the AMPA receptor by this compound 281014 has been shown to reduce excitotoxicity, which is a major contributor to neuronal damage in these disorders. In addition, this compound 281014 has also been studied for its potential use as a cognitive enhancer due to its ability to modulate synaptic plasticity and memory formation.
Wirkmechanismus
2-(2,6-dimethyl-4-morpholinyl)-N-(4-ethoxyphenyl)acetamide 281014 selectively antagonizes the AMPA receptor by binding to the GluA2 subunit in a non-competitive manner. This binding prevents the influx of calcium ions into the neuron, which is a crucial step in the excitatory neurotransmission process. By reducing the excitotoxicity caused by excessive calcium influx, this compound 281014 protects neurons from damage and death.
Biochemical and Physiological Effects:
This compound 281014 has been shown to have several biochemical and physiological effects. In animal models, this compound 281014 has been shown to reduce the severity and frequency of seizures, improve motor function after stroke, and reduce neuronal damage after traumatic brain injury. In addition, this compound 281014 has also been shown to enhance memory and learning in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 2-(2,6-dimethyl-4-morpholinyl)-N-(4-ethoxyphenyl)acetamide 281014 in lab experiments is its selectivity for the GluA2 subunit of the AMPA receptor. This selectivity allows for more precise modulation of the receptor without affecting other subtypes of glutamate receptors. However, one of the limitations of using this compound 281014 is its relatively short half-life, which requires frequent dosing in animal experiments.
Zukünftige Richtungen
There are several future directions for research on 2-(2,6-dimethyl-4-morpholinyl)-N-(4-ethoxyphenyl)acetamide 281014. One area of research could focus on optimizing the synthesis method to improve the yield and purity of the compound. Another area of research could focus on developing more potent and selective AMPA receptor antagonists based on the structure of this compound 281014. Additionally, further studies could be conducted to investigate the potential therapeutic applications of this compound 281014 in other neurological disorders such as Alzheimer's disease and Parkinson's disease.
Synthesemethoden
The synthesis of 2-(2,6-dimethyl-4-morpholinyl)-N-(4-ethoxyphenyl)acetamide 281014 involves a series of chemical reactions starting from 4-ethoxyphenylacetic acid. The first step involves the conversion of 4-ethoxyphenylacetic acid to its acid chloride derivative using thionyl chloride. The acid chloride is then reacted with 2,6-dimethylmorpholine in the presence of a base such as triethylamine to form the corresponding amide. The final step involves the reduction of the nitro group in the presence of a reducing agent such as palladium on carbon to yield this compound 281014.
Eigenschaften
IUPAC Name |
2-(2,6-dimethylmorpholin-4-yl)-N-(4-ethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-4-20-15-7-5-14(6-8-15)17-16(19)11-18-9-12(2)21-13(3)10-18/h5-8,12-13H,4,9-11H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITOUWVRHYDTYHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2CC(OC(C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-ethylglycine](/img/structure/B5360662.png)
![N-(2-fluorophenyl)-2-[(5-isobutyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5360672.png)

![1-[(2,8-dimethylquinolin-4-yl)carbonyl]-N,N-dimethylprolinamide](/img/structure/B5360694.png)
![{(1S)-1-benzyl-1-methyl-2-oxo-2-[4-(4-thiomorpholinyl)-1-piperidinyl]ethyl}amine dihydrochloride](/img/structure/B5360697.png)

![ethyl 4-(4-{[5-(3-chloro-4-methylphenyl)-2-furyl]methylene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoate](/img/structure/B5360706.png)
![N-allyl-N'-(3-methylphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5360711.png)

![1-(cyclohexylcarbonyl)-N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylprolinamide](/img/structure/B5360718.png)

![2-{1-[(1-methyl-4-phenylpiperidin-4-yl)methyl]-1H-imidazol-2-yl}benzoic acid](/img/structure/B5360725.png)
![ethyl (5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)acetate](/img/structure/B5360730.png)
![4-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5360753.png)